molecular formula C17H13ClN2O B6255875 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol CAS No. 2413884-71-4

2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol

Cat. No. B6255875
CAS RN: 2413884-71-4
M. Wt: 296.8
InChI Key:
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Description

Perimidines are versatile scaffolds and a fascinating class of N-heterocycles that have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . They are used as intermediates in dyes, dyeing, and polymerization systems .


Synthesis Analysis

Perimidines and their derivatives can be synthesized under varied conditions like MW radiation, ultrasound, and grinding using different catalysts such as ionic liquids, acid, metal, and nanocatalyst and also under green environments like catalyst and solvent-free synthesis . The reaction of NDA with tetracyanoquinodimethane (TCNQ), 2-dicyanomethyleneinNADe-1,3-dione (CNIND), and 2-(2,4,7-trinitro-9H-fluoren-9-ylidene)propane-dicarbonitrile (DTF) afforded 2-[4-(1H,3H-perimidin-2-ylidene)cyclohexa-2,5-dienylidene]malononitrile, 2-(1H,3H-perimidin-2-ylidene)-indan-1,3-dione, 2,9-spiro-[2,4,7-trinitro-fluorene]-1H,3H .


Molecular Structure Analysis

The molecular structure of perimidines contains naphthalene ring systems and non-planar C4N2 rings adopting envelope conformations with the C atoms of the NCN groups hinged by 44.11 (7) and 48.50 (6) with respect to the best planes of the other five atoms .


Chemical Reactions Analysis

Perimidines and peri-naphtho-fused pyrimidine systems serve as an interesting class of saturated N-heterocycles due to the existence of a lone pair of nitrogen atoms that transfer their electron density to naphthalene ring from fused heterocyclic ring and increase the possibility of future reaction chemistry via both electrophilic and nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol” include a linear formula of C17H14N2O, a CAS number of 64573-23-5, and a molecular weight of 262.314 .

Mechanism of Action

The mechanism of action of perimidines involves molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light .

Safety and Hazards

As per Sigma-Aldrich, they provide this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Perimidines have immense applications in life sciences, medical sciences, and industrial chemistry. Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol involves the reaction of 2-chloro-4-nitrophenol with 2,3-dihydro-1H-perimidine-2-one, followed by reduction of the nitro group to an amino group and subsequent cyclization to form the final product.", "Starting Materials": [ "2-chloro-4-nitrophenol", "2,3-dihydro-1H-perimidine-2-one", "Sodium dithionite", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-nitrophenol and 2,3-dihydro-1H-perimidine-2-one in ethanol and add sodium hydroxide to the mixture.", "Step 2: Heat the mixture at reflux for several hours until the reaction is complete.", "Step 3: Cool the mixture and acidify with hydrochloric acid to obtain a yellow precipitate.", "Step 4: Filter the precipitate and wash with water to obtain 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)nitrobenzene.", "Step 5: Dissolve 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)nitrobenzene in ethanol and add sodium dithionite to the mixture.", "Step 6: Heat the mixture at reflux until the nitro group is reduced to an amino group.", "Step 7: Cool the mixture and add hydrochloric acid to obtain a yellow precipitate.", "Step 8: Filter the precipitate and wash with water to obtain 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)aniline.", "Step 9: Dissolve 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)aniline in ethanol and add hydrochloric acid.", "Step 10: Heat the mixture at reflux until cyclization occurs to form 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol.", "Step 11: Cool the mixture and filter the product.", "Step 12: Wash the product with water and dry to obtain the final product." ] }

CAS RN

2413884-71-4

Product Name

2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol

Molecular Formula

C17H13ClN2O

Molecular Weight

296.8

Purity

95

Origin of Product

United States

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